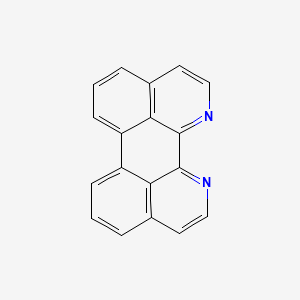

1,12-Diazaperylene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H10N2 |

|---|---|

Molecular Weight |

254.3 g/mol |

IUPAC Name |

3,18-diazapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(18),2,4,6(20),7,9,11,13,15(19),16-decaene |

InChI |

InChI=1S/C18H10N2/c1-3-11-7-9-19-17-15(11)13(5-1)14-6-2-4-12-8-10-20-18(17)16(12)14/h1-10H |

InChI Key |

ZCZUREINUPMEAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=NC=C5)C3=NC=C2 |

Synonyms |

1,12-diazaperylene |

Origin of Product |

United States |

Synthetic Methodologies and Precursors for 1,12 Diazaperylene and Its Derivatives

Classical Approaches to 1,12-Diazaperylene Synthesis

Early synthetic efforts towards diazaperylenes primarily focused on classical organic reactions to construct the fused aromatic system. While the synthesis of 1,7- and 3,9-diazaperylene derivatives was described in the literature, this compound itself was initially more a subject of theoretical calculations rug.nl.

Ring Closure Reactions in this compound Formation

A reported two-step synthesis of this compound starts from isoquinoline (B145761) rug.nl. This method involves the dimerization of isoquinoline using lithium diisopropylamide (LDA) in ether to form 1,1'-biisoquinoline (B174415) rug.nl. The subsequent cyclization reaction of 1,1'-biisoquinoline yields this compound rug.nl. This cyclization step is a key ring-closing reaction that forms the perylene (B46583) core with the nitrogen atoms in the desired positions.

Annulation Strategies for the Perylene Diimide Skeleton with Nitrogen Incorporation

Annulation strategies involve the construction of new rings onto an existing molecular framework. While direct annulation specifically forming the this compound core from a perylene diimide (PDI) skeleton with nitrogen incorporation at the 1,12 positions is not explicitly detailed in the search results for classical methods, related annulation approaches involving nitrogen incorporation into perylene derivatives exist. For instance, the incorporation of nitrogen atoms into polycyclic aromatic hydrocarbon imides is a known strategy to access materials with desirable optoelectronic properties rsc.org. Annulation reactions have been employed to create ortho π-extended perylene diimides by reacting PDI with nitrogen-containing heterocycles like imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) rsc.org. These examples, while not directly yielding this compound, illustrate the principle of using annulation to introduce nitrogen into perylene-related systems.

Modern Synthetic Routes for this compound

Modern synthetic methodologies often employ more efficient and selective reactions, including transition metal catalysis and greener approaches.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal-catalyzed coupling reactions, such as the Buchwald–Hartwig reaction and other palladium-catalyzed processes, have become prominent in the synthesis of complex organic molecules. A palladium-catalyzed Buchwald–Hartwig reaction followed by an in situ annulation reaction has been used to synthesize ortho-position nitrogen-doped asymmetrical PDIs rsc.org. This method involves the reaction of a monobrominated PDI with amines, leading to the formation of new carbon-nitrogen bonds and subsequent ring closure rsc.org. While the specific application of this method directly to the synthesis of this compound from a suitable precursor is not explicitly detailed, it highlights the utility of palladium catalysis in constructing nitrogen-containing polycyclic aromatic systems relevant to the perylene framework.

Green Chemistry Approaches to this compound Production

The development of green chemistry approaches in the synthesis of organic compounds aims to reduce or eliminate the use and generation of hazardous substances. While specific "green chemistry" methods solely focused on the synthesis of the parent this compound were not prominently detailed in the search results, there is a general trend towards developing more environmentally benign synthetic strategies in organic chemistry. For example, copper-catalyzed alkyne-azide cycloaddition ("click" chemistry) has been identified as a facile and environmentally benign synthetic strategy for cross-coupling reactions without the need for palladium catalysts researchgate.net. This approach has been applied to the synthesis of N-annulated perylene diimide tetramers, suggesting potential for similar strategies in the synthesis of other nitrogen-containing perylene derivatives, possibly including functionalized this compound structures researchgate.net.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for tuning their properties for specific applications. Functionalization can occur at various positions of the this compound core.

The synthesis of 2,11-dialkylated-1,12-diazaperylene derivatives has been reported rsc.org. These functionalized compounds serve as ligands in the preparation of metal complexes, such as iridium(III) complexes rsc.org. The synthesis of these dialkylated derivatives indicates that the perylene core of this compound can be modified with alkyl chains at the 2 and 11 positions.

Furthermore, studies on azaperylene derivatives, including this compound, have involved synthesizing compounds with varying numbers and positions of nitrogen atoms at the bay region of the perylene skeleton acs.org. This suggests that synthetic routes exist to introduce functional groups or additional nitrogen atoms at different positions of the perylene core, leading to a range of this compound derivatives with altered electronic and photophysical properties acs.org. The synthesis of these derivatives is often undertaken to investigate the effect of structural modifications on their electrochemical and photophysical behavior acs.orgnih.gov.

Specific examples of functionalization include the synthesis of 7,8-diazabenzo[ghi]peryleneimide and 1,2-diazonia-7,8-diazabenzo[ghi]peryleneimide, which were prepared from this compound via Diels-Alder reactions followed by imidization acs.org. These examples demonstrate how the this compound core can be utilized as a building block for the synthesis of more complex, extended π-conjugated systems.

The synthesis of functionalized derivatives is essential for tailoring the properties of this compound for applications in areas such as organic semiconductors and optoelectronic devices.

Peripheral Functionalization Strategies for this compound

Peripheral functionalization involves modifying the outer regions of the this compound core. This can be achieved by introducing substituents onto the carbon atoms of the perylene system. Although specific examples of peripheral functionalization directly on the this compound core are not extensively detailed in the provided search results, related diazaperylene systems offer insights into potential strategies.

For instance, in the synthesis of 2,8-disubstituted-1,7-dicyano-3,9-diazaperylenes, which are isomeric to this compound derivatives, palladium-catalyzed coupling reactions like Sonogashira and Stille coupling have been successfully employed to introduce conjugated groups at specific positions on the diazaperylene core. arkat-usa.org These methods typically involve a bis-triflate precursor, which is then reacted with various alkyne or stannane (B1208499) building blocks. arkat-usa.org This suggests that similar coupling strategies could potentially be adapted for the peripheral functionalization of this compound, provided suitable leaving groups can be introduced onto the perylene framework.

Another strategy for modifying the properties of π-conjugated systems, which could be relevant to diazaperylenes, involves the functionalization of the periphery with electron-withdrawing groups like imide substituents. rsc.orgrsc.org This approach, often seen in rylene diimides such as naphthalene (B1677914) diimide (NDI) and perylene bisimide (PBI), can significantly lower the LUMO energy levels. rsc.orgrsc.org

Core-Modified this compound Synthesis

Core modification of diazaperylenes involves alterations to the fundamental perylene ring system, often by changing the position or number of heteroatoms or introducing additional fused rings. The provided information primarily focuses on the synthesis of the this compound core itself from 1,1'-biisoquinoline. rug.nl

However, the broader context of azaperylene chemistry includes the synthesis of various azaperylene derivatives with differing numbers and positions of nitrogen atoms, such as monoazaperylene, 1,6-diazaperylene, 1,7-diazaperylene, triazaperylene, and tetraazaperylene. acs.orgresearchgate.net These examples highlight that the perylene core can be modified by changing the nitrogen atom positions. This isosteric replacement of carbon with nitrogen can tune the molecular redox properties. researchgate.net

Furthermore, the synthesis of related polycyclic aromatic heterocycles, such as diazazethrene bisimide, involves strategies like palladium-catalyzed cross-coupling and intramolecular hydroamination to construct the core structure. rsc.org While not directly about this compound, these methods illustrate approaches for building complex aza-aromatic systems.

Data on Related Diazaperylene Derivatives:

While direct data tables for this compound derivatives' synthesis yields or properties are not explicitly available in the snippets, information on related diazaperylenes can be illustrative. For example, in the synthesis of 2,8-disubstituted-1,7-dicyano-3,9-diazaperylenes, yields for Sonogashira coupling products ranged from 40-55%, and a Stille coupling yielded 46%. arkat-usa.org

| Compound | Synthetic Method | Yield (%) |

| 2,8-bisalkynyl-1,7-dicyano-3,9-diazaperylenes (various) | Sonogashira coupling | 40-55 |

| 2,8-bis(5-hexylthien-2-yl)-1,7-dicyano-3,9-diazaperylene | Stille coupling | 46 |

| 2,8-bis(dipropylamino)benzo[1,2,3-de:4,5,6-d'e']diquinoline-1,7-dicarbonitrile (3d) | Cyclization/Substitution | 12 arkat-usa.org |

| 2,8-bis(diethylamino)benzo[1,2,3-de:4,5,6-d'e']diquinoline-1,7-dicarbonitrile (3c) | Cyclization/Substitution | 22 arkat-usa.org |

| 2,8-bis(morpholin-4-yl)-1,7-dicyano-3,9-diazaperylene (3a) | Cyclization/Substitution | 36 arkat-usa.org |

Electrochemical studies on various azaperylenes, including this compound, show that the energies of HOMO and LUMO states are stabilized with increasing nitrogen atoms, while the HOMO-LUMO gaps remain approximately constant. acs.orgresearchgate.net

Purification and Isolation Techniques for this compound Compounds

Purification and isolation are crucial steps in obtaining pure this compound and its derivatives after synthesis. Several techniques are employed, often in combination, depending on the specific compound and reaction mixture.

Column chromatography is a commonly used method for purifying diazaperylene compounds. researchgate.netrug.nlarkat-usa.orgolemiss.edu For example, after the cyclization reaction yielding this compound, the residue can be chromatographed on aluminum oxide with THF. researchgate.netrug.nl Similarly, purification of related compounds has been achieved using flash chromatography on silica (B1680970) gel with eluent gradients of methanol (B129727) in chloroform. wiley-vch.de

Recrystallization is another effective technique for obtaining pure crystalline products. rug.nlmdpi.comnih.gov this compound itself can be recrystallized from dichloromethane (B109758) to yield yellow needles. rug.nl Recrystallization from solvent mixtures like dichloromethane/light petroleum or hot ethanol (B145695) has been reported for related diazaperylene derivatives. arkat-usa.orgnih.gov

Liquid-liquid extraction is also utilized, particularly during workup procedures to separate the desired product from impurities or byproducts based on differential solubility in immiscible solvents. researchgate.netolemiss.edu For instance, dissolving the product in dichloromethane and washing the organic layer with concentrated sodium hydroxide (B78521) solution and brine can be used for purification. researchgate.net Another example involves extracting protonated products into aqueous acid and then back-extracting the deprotonated product into an organic layer using an aqueous base. olemiss.edu

Filtration is a standard technique used at various stages, such as removing solids after a reaction or separating precipitated products. acs.orgolemiss.eduwiley-vch.denih.gov

Other techniques mentioned in the context of related compounds include thin layer chromatography (TLC) for monitoring reactions and assessing fraction purity during chromatography olemiss.edunih.gov, and precipitation to isolate complexes wiley-vch.denih.gov.

The choice of purification method often depends on the solubility and stability of the specific diazaperylene compound.

| Technique | Application | Examples from Search Results |

| Column Chromatography | Separating compounds based on differential adsorption and elution. | On aluminum oxide with THF researchgate.netrug.nl; Flash chromatography on silica gel olemiss.eduwiley-vch.de. |

| Recrystallization | Obtaining pure crystalline solids from a solution. | From dichloromethane rug.nl; From DCM/light petroleum arkat-usa.org; From hot EtOH nih.gov. |

| Liquid-Liquid Extraction | Separating components between two immiscible solvent phases. | Washing organic layer with NaOH and brine researchgate.net; Extraction based on protonation/deprotonation olemiss.edu. |

| Filtration | Separating solids from liquids. | Removing solids after reaction olemiss.eduwiley-vch.de; Filtering precipitates acs.orgnih.gov. |

| Thin Layer Chromatography | Monitoring reaction progress and assessing purity. | Used to check fractions during chromatography olemiss.edunih.gov. |

| Precipitation | Isolating a solid product from a solution. | Precipitating complexes with ammonium (B1175870) hexafluorophosphate (B91526) wiley-vch.denih.gov. |

Spectroscopic and Advanced Characterization Studies of 1,12 Diazaperylene Systems

Absorption and Emission Spectroscopy of 1,12-Diazaperylene

Absorption and emission spectroscopy, particularly in the ultraviolet-visible (UV-Vis) and photoluminescence (PL) ranges, are fundamental tools for probing the electronic transitions and excited-state behavior of this compound. These techniques reveal information about the energy levels, the nature of electronic transitions, and the efficiency of light emission.

Ultraviolet-Visible Spectroscopic Analysis of this compound Electronic Transitions

UV-Vis spectroscopy is widely used to study the electronic absorption properties of this compound. The absorption of UV or visible light corresponds to the excitation of valence electrons within the molecule, primarily involving π to π* and n to π* transitions in unsaturated systems like this compound shu.ac.uk.

Studies on this compound and its metal complexes have shown characteristic absorption bands in the UV-Vis region. For instance, the lowest absorption band of this compound in toluene (B28343) is centered at 442 nm. rug.nl Environmental effects can influence the absorption spectrum, with a red shift of approximately 30 nm observed when this compound is blended into a polymer or spin-cast on a glass cover slip. rug.nl

When this compound acts as a ligand in metal complexes, such as with ruthenium(II) or iridium(III), the absorption spectra exhibit features related to both the ligand and metal-to-ligand charge transfer (MLCT) transitions. Ruthenium(II) complexes with this compound show ligand-centered π−π* absorptions typically between 333 and 468 nm, and MLCT bands associated with the this compound ligand. The intensity of the MLCT bands increases, and their energy decreases, as the number of this compound ligands increases. acs.orgresearchgate.net Time-dependent density functional theory (TD-DFT) calculations are often employed to understand the nature of these electronic transitions and assign the observed absorption bands. researchgate.netosu.edunih.govacs.org

The incorporation of nitrogen atoms into the perylene (B46583) core affects the HOMO and LUMO energy levels. While the HOMO-LUMO gap may remain relatively constant compared to pristine perylene, the absolute energies of these orbitals become stabilized with an increasing number of nitrogen atoms. nih.govacs.org This stabilization influences the electronic transitions and, consequently, the UV-Vis absorption spectra.

Interactive Data Table: UV-Vis Absorption Data

| Compound | Solvent | Absorption Maxima (nm) | Notes | Source |

| This compound | Toluene | 442 | Lowest absorption band | rug.nl |

| This compound | Polymer | ~472 | Red-shifted compared to toluene solution (~30 nm shift) | rug.nl |

| This compound | Glass | ~472 | Red-shifted compared to toluene solution (~30 nm shift) | rug.nl |

| [Ru(bpy)₂(DAP)]²⁺ | - | 333-468 (π-π), MLCT | Ligand-centered and MLCT bands | acs.orgresearchgate.net |

| [Ru(bpy)(DAP)₂]²⁺ | - | 333-468 (π-π), MLCT | Ligand-centered and MLCT bands (MLCT intensity increases vs one DAP) | acs.orgresearchgate.net |

| [Ru(DAP)₃]²⁺ | - | 333-468 (π-π), MLCT | Ligand-centered and MLCT bands (MLCT intensity increases vs one DAP) | acs.orgresearchgate.net |

| [Rh₂(l-DTolF)₂(j²-dap)₂]²⁺ | CH₃CN | 630 (¹ML-LCT) | Metal/ligand-to-ligand charge transfer transition | osu.edu |

| [Ru(L-N4Me2)(dape)]²⁺ | Acetonitrile | 579 (MLCT) | dπ(Ru)→π (dape) MLCT band | researchgate.net |

Photoluminescence Spectroscopy of this compound Derivatives

Photoluminescence (PL) spectroscopy investigates the emission of light from a molecule after it has absorbed photons and been excited to a higher energy state. For this compound, PL spectroscopy provides information about the excited-state energy levels, fluorescence quantum yields, and the potential for applications in emissive materials.

The emission spectrum of this compound in toluene shows a Stokes shift of 10 nm relative to its lowest absorption band. rug.nl This shift is the difference in wavelength between the absorption and emission maxima and is related to energy loss through vibrational relaxation in the excited state.

Studies on azaperylene derivatives, including this compound, indicate that the fluorescence quantum yield generally decreases as the number of nitrogen atoms in the perylene core increases. nih.govacs.org This suggests that the nitrogen atoms can influence the non-radiative decay pathways, reducing the efficiency of fluorescence.

While some iridium(III) complexes with this compound as a ligand are reported to be non-luminescent, other diazaperylene derivatives have shown luminescence. researchgate.netrsc.org For example, certain diazaperylene derivatives exhibit green fluorescence with quantum yields up to 32.4%. chimicatechnoacta.ru The photophysical properties of these derivatives, including their emission maxima and quantum yields, can be influenced by substituents on the diazaperylene core. chimicatechnoacta.ru

Interactive Data Table: Photoluminescence Data

| Compound | Solvent | Emission Maxima (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦFL) | Notes | Source |

| This compound | Toluene | ~452 | 10 | - | Emission is Stokes shifted by 10 nm from 442 nm absorption. | rug.nl |

| Diazaperylene derivative (with methoxy) | - | 485–536 | - | Up to 32.4% | Green fluorescence observed. | chimicatechnoacta.ru |

| Diazaperylene derivative (with hydroxy) | - | 485–536 | - | 4.5% | Lower quantum yield compared to methoxy (B1213986) analogue. | chimicatechnoacta.ru |

| [Ir(ppy)₂(dap)]PF₆ | - | Not luminescent | - | - | Example of a non-luminescent complex. | rsc.org |

Time-Resolved Emission Spectroscopy for this compound Excited States

Time-resolved emission spectroscopy provides insights into the dynamics of excited states, including their lifetimes and decay pathways. This is particularly important for understanding processes like energy transfer and charge transfer in systems involving this compound.

Studies on related polyazaaromatic ruthenium(II) complexes, which can serve as models for understanding the behavior of this compound in similar environments, utilize time-resolved emission spectroscopy to characterize excited states. acs.orgchemrxiv.org These studies can reveal the involvement of MLCT and ligand-centered triplet states in the photophysical processes. acs.org

While direct time-resolved emission data specifically for isolated this compound is not extensively detailed in the provided snippets, research on azaperylene derivatives indicates that the rate constants of internal conversion (kIC) increase significantly with the number of nitrogen atoms. nih.govacs.org This suggests that non-radiative decay plays a more prominent role in multi-azaperylenes compared to mono- and diazaperylenes. Time-dependent DFT calculations are used to explain these photophysical trends. nih.govacs.org

Time-resolved transient absorption spectroscopy has been used to study the excited states of rhodium(II) complexes with this compound, revealing the presence of MLCT excited states with specific lifetimes. osti.gov This technique complements time-resolved emission spectroscopy by probing transient species formed after excitation.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of this compound. These vibrations are related to the bond strengths and molecular structure, offering a fingerprint of the molecule and its functional groups.

Infrared Spectroscopic Characterization of this compound

Infrared (IR) spectroscopy is used to identify the characteristic functional groups and vibrational modes of this compound. IR spectra typically show absorption bands corresponding to the stretching and bending vibrations of bonds within the molecule.

Studies on this compound and its metal complexes have utilized IR spectroscopy for characterization. researchgate.nettandfonline.com For instance, IR spectroscopy was used to characterize newly prepared heterocycles, including those related to diazaperylene ligands. researchgate.net IR spectra can help confirm the successful synthesis of this compound and its derivatives by identifying the expected vibrational frequencies.

IR spectroscopy is also used in the characterization of metal complexes containing this compound as a ligand, providing information about the coordination of the ligand to the metal center and the resulting changes in vibrational modes. tandfonline.com

Raman Spectroscopic Investigations of this compound Molecular Vibrations

Raman spectroscopy is another vibrational spectroscopic technique that probes molecular vibrations. Unlike IR, Raman spectroscopy measures the inelastic scattering of light. It can provide complementary information to IR spectroscopy, particularly for symmetric vibrations.

While specific details on Raman spectroscopic investigations solely focused on this compound are not extensively available in the provided snippets, Raman spectroscopy is a common technique for characterizing polycyclic aromatic hydrocarbons and their derivatives. Studies on related perylene derivatives and graphene nanoribbons, which share structural similarities with this compound, have employed Raman spectroscopy to analyze vibrational modes. researchgate.netmdpi.com

Theoretical studies using density functional theory (DFT) can be used to calculate the vibrational frequencies and simulate Raman spectra, aiding in the interpretation of experimental data. idsia.ch Raman spectroscopy can be particularly useful for studying the effects of structural modifications or environmental changes on the vibrational properties of this compound.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and purity of organic molecules, including this compound. By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, researchers can deduce the connectivity of atoms and the spatial arrangement of functional groups within the molecule.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing this compound. ¹H NMR provides information about the different types of hydrogen atoms present and their local electronic environments. The chemical shifts and coupling patterns of the aromatic protons in this compound are particularly informative, reflecting the symmetry and electronic distribution within the perylene core modified by the nitrogen atoms. For example, ¹H NMR spectra of this compound in C₂D₂Cl₄ show distinct signals corresponding to different aromatic protons, with specific chemical shifts and coupling constants (e.g., doublets and doublets of doublets) that help assign each signal to a specific proton in the molecule. rug.nl

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization state, bonding environment, and the presence of electronegative atoms like nitrogen. Analysis of the ¹³C NMR spectrum allows for the identification of all unique carbon environments in the molecule. For this compound, signals are observed in the aromatic region, providing insights into the carbon framework of the diazaperylene system. rug.nl Studies on substituted diazaperylenes also show characteristic ¹³C NMR signals that vary depending on the nature and position of the substituents. arkat-usa.orgwiley-vch.de

Here is an example of ¹H and ¹³C NMR data reported for this compound:

| Nucleus | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |

| ¹H | C₂D₂Cl₄ | 500 | 8.72 (d, 5.5 Hz, 2 H), 8.28 (d, 7.3 Hz, 2 H), 7.74 (d, 7.9 Hz, 2 H), 7.69 (dd, 7.9 Hz, 7.3 Hz, 2 H), 7.61 (d, 5.5 Hz, 2 H) rug.nl |

| ¹³C | C₂D₂Cl₄ | 125 | 151.0, 145.1, 137.3, 130.9, 127.7, 125.2, 122.5, 122.0 rug.nl |

For more complex this compound derivatives or when studying interactions with other molecules, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-bond and through-space correlations between nuclei, aiding in the complete assignment of NMR signals and the elucidation of complex structures.

2D NMR, particularly NOESY, has been used to investigate the interactions of this compound-containing complexes with biomolecules like DNA. For instance, 2D NOESY studies have shown interactions between a dirhodium(II) complex containing a this compound ligand and a DNA duplex. scielo.org.mxosu.edunih.gov These studies revealed both coordinative binding of the rhodium atom to a DNA base and intercalation of the diazaperylene ligand between base pairs, providing detailed information about the binding mode and the proximity of specific protons in the diazaperylene ligand to protons in the DNA. scielo.org.mxosu.edunih.gov

One-Dimensional NMR (¹H, ¹³C) Studies of this compound

Mass Spectrometric Techniques for this compound Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and its derivatives. It can also provide information about the fragmentation pathways of the molecule, which can be used for structural confirmation.

High-resolution mass spectrometry (HRMS), such as electrospray ionization mass spectrometry (ESI-MS) or electron ionization mass spectrometry (EI-MS) coupled with high-resolution analyzers (e.g., time-of-flight or Orbitrap), provides accurate mass measurements that can determine the elemental composition of a compound. This is particularly important for confirming the identity and purity of synthesized this compound derivatives.

Studies have utilized EI-MS to obtain the molecular ion peak for this compound, confirming its molecular weight. rug.nlarkat-usa.org HRMS has been employed to confirm the molecular formulas of synthesized diazaperylene derivatives by matching the experimentally determined accurate mass-to-charge ratio (m/z) with the calculated exact mass for the proposed molecular formula. arkat-usa.org ESI-MS has also been used to study the complexation of this compound with metal ions in the gas phase, providing insights into the stoichiometry and stability of the formed complexes. rsc.orgresearchgate.netnih.govchalmers.se Collision-induced dissociation (CID) measurements in conjunction with ESI-MS have been used to investigate the stability of diazaperylene complexes. rsc.orgresearchgate.netnih.gov

An example of mass spectral data for this compound:

| Technique | Ionization Mode | m/z | Relative Abundance (%) | Assignment |

| FD-MS | N/A | 254.3 | 100 | [M+] rug.nl |

| EI-MS | 70 eV | 254 | 100 | [M+•] arkat-usa.org |

X-ray Diffraction Studies of this compound Single Crystals

Single-crystal X-ray diffraction is the most definitive technique for determining the solid-state molecular structure and packing arrangement of crystalline compounds. For this compound, X-ray diffraction provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. dntb.gov.uaresearchgate.net This technique provides detailed information about the unit cell parameters, space group, and the positions of all atoms in the crystal. researchgate.net Growing suitable single crystals is a prerequisite for this technique, often achieved through slow evaporation of solutions. researchgate.net

X-ray diffraction studies reveal the solid-state molecular conformation of this compound. The molecule adopts a relatively planar structure, consistent with the extended aromatic system. However, subtle deviations from perfect planarity can occur due to crystal packing forces and intramolecular interactions. rsc.org

Furthermore, X-ray diffraction studies of metal complexes incorporating this compound as a ligand provide insights into how the coordination to a metal center affects the conformation of the diazaperylene moiety and how the molecules pack in the crystal lattice. For example, the crystal structure of a ruthenium(II) complex with this compound showed a propeller-like structure with significant intermolecular π-stacking interactions between the diazaperylene ligands. acs.orgacs.org Studies on iridium(III) complexes with this compound and its alkylated derivatives have also shown various solid-state structures stabilized by π-π stacking and CH-π interactions, leading to the formation of supramolecular assemblies like columnar or 2D layer structures. rsc.orgresearchgate.netrsc.org These findings highlight the role of the diazaperylene core in mediating intermolecular interactions in the solid state.

Packing Arrangements in this compound Crystalline Forms

The solid-state structure and packing arrangements of this compound and its complexes are crucial for understanding their bulk properties and potential applications. Single crystal X-ray diffraction studies have been instrumental in elucidating these arrangements.

For the parent this compound molecule, crystal structure analysis reveals a monoclinic system with space group P21/c (no. 14). doaj.orgresearchgate.net The unit cell parameters have been determined, providing a fundamental description of how the molecules are arranged in the crystal lattice. doaj.orgresearchgate.net

Studies on iridium(III) complexes incorporating the this compound ligand (dap) have shown the significant role of intermolecular interactions in their solid structures. In complexes such as [Ir(piq)₂(dap)]PF₆, π-π stacking interactions involving the dap ligand and one of the piq ligands contribute to the formation of supramolecular channels along the crystallographic c axis. researchgate.netrsc.org In the crystalline form of [Ir(bzq)₂(dap)]PF₆, π-π stacking interactions between the metal complexes lead to a 2D layer structure. researchgate.netrsc.org Furthermore, CH-π interactions are observed in these compounds, playing a role in stabilizing the solid structure. researchgate.netrsc.org A significant number of these CH-π interactions were found in [Ir(piq)₂(dap)]PF₆ and [Ir(bzq)₂(dap)]PF₆. researchgate.netrsc.org

The crystal structures of 2,11-dialkylated this compound copper(I) complexes have also been investigated, demonstrating supramolecular column assemblies driven by π-π stacking interactions between the homoleptic tetrahedral metal complexes. acs.org These packing arrangements influence the electronic and spectroscopic properties, such as low-energy metal-to-ligand charge transfer (MLCT) transitions. acs.org

The distortions from idealized geometries in metal complexes with ligands similar to this compound, such as 2,9-dimethyl-1,10-phenanthroline, show variation, indicating the importance of packing forces in the crystalline environment. acs.org These packing forces can influence the molecular distortion, which in turn affects spectroscopic properties like absorption spectra. acs.org

Table 1 provides crystallographic data for this compound.

| Parameter | Value | Unit | Space Group | Z | Temperature (K) |

| a | 7.9297(9) | Å | P21/c | 4 | 210(2) |

| b | 11.4021(14) | Å | |||

| c | 13.3572(15) | Å | |||

| β | 105.363(8) | ° | |||

| V | 1164.5(2) | ų | |||

| Rgt(F) | 0.0325 | ||||

| wRref(F²) | 0.0774 |

Data compiled from references doaj.orgresearchgate.net.

Advanced Microscopy and Imaging for this compound Assemblies

Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Electron Microscopy (TEM, SEM), are valuable tools for visualizing the morphology and structure of this compound assemblies, including nanostructures and aggregates.

Atomic Force Microscopy (AFM) of this compound Nanostructures

Atomic Force Microscopy (AFM) is a surface imaging technique that can provide high-resolution topographical information about materials at the nanoscale. AFM has been applied to study the morphology of various organic nanostructures and films, including those related to perylene derivatives. rsc.orgrsc.orgdtic.milacs.orgnih.gov

While specific AFM studies focusing solely on this compound nanostructures are not extensively detailed in the provided search results, related studies on other organic molecules and perylene derivatives offer insights into the potential applications of AFM in this area. For instance, AFM has been used to examine thin films of organic materials, revealing details about their surface roughness and the formation of domains. rsc.orgdtic.mil AFM can also detect isolated fibers and provide information about their lengths, as seen in studies of other conjugated polymers. researchgate.net The technique is sensitive to changes in film thickness upon external stimuli, which can be relevant for studying the behavior of this compound in different environments. dtic.mil The ability of AFM to image in different modes, such as intermittent contact mode (also known as AC mode or Tapping mode), makes it suitable for imaging various organic and biological nanostructures. rsc.orgnih.gov

Electron Microscopy (TEM, SEM) of this compound Aggregates

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide morphological information with high magnification, allowing for the visualization of aggregates and nanostructures. osu.edufrontiersin.orgresearchgate.net

SEM images have been used to characterize the morphology of aggregates formed by perylene derivatives. For example, SEM images of a precipitate involving a perylene derivative revealed the presence of fiber-like aggregates, indicative of the formation of one-dimensional chain-like supramolecular assemblies. nih.gov This suggests that SEM can be employed to visualize the shape and arrangement of this compound aggregates formed under different conditions.

TEM is another powerful technique for examining the internal structure and morphology of nanoscale materials. osu.edufrontiersin.org TEM has been used in studies of various nanoparticles and aggregates to determine particle size, crystallization, and structural patterns. osu.edu The combination of TEM and SEM can provide a comprehensive understanding of the morphology and aggregation behavior of this compound systems. For instance, TEM and SEM have been jointly used to study aggregates of helicene-capped helicands, demonstrating their utility in characterizing the morphology of organic assemblies. researchgate.net

While direct examples of TEM or SEM studies specifically focused on this compound aggregates are limited in the provided results, the successful application of these techniques to related organic molecules and perylene derivatives indicates their relevance for future investigations into the self-assembly and aggregation behavior of this compound.

Computational and Theoretical Investigations of 1,12 Diazaperylene

Electronic Structure Calculations for 1,12-Diazaperylene

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical reactivity, optical properties, and stability. For this compound, various computational techniques have been employed to probe its electronic landscape.

Density Functional Theory (DFT) Studies of this compound Ground States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules in their ground state. DFT calculations have been applied to this compound to determine its optimized geometry, electronic configuration, and related properties. Studies have shown that DFT calculations can provide insights into the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) states of azaperylene derivatives, including this compound. The position and number of nitrogen atoms in the perylene (B46583) skeleton significantly influence these orbital energies. researchgate.net For instance, increasing the number of nitrogen atoms can lead to stabilization of both HOMO and LUMO levels. researchgate.net DFT has also been used to analyze the electronic structure of complexes incorporating this compound ligands, supporting the description of molecular orbitals. osu.edu Geometry optimization of molecular structures using DFT is a common practice, often followed by frequency analysis to confirm the stability of the calculated structures. osu.edu

Time-Dependent DFT (TD-DFT) for this compound Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as absorption and emission spectra. TD-DFT calculations have been successfully employed to explain the photophysical trends observed in azaperylene derivatives, including this compound. researchgate.net These calculations can support the assignment of electronic transitions responsible for observed absorption bands. osu.edu For example, TD-DFT has been used to calculate electronic absorption singlet-to-singlet transitions, and the inclusion of solvent effects through models like the polarizable continuum model (PCM) can improve the accuracy of these predictions. osu.edu TD-DFT is a valuable tool for understanding the electronic origin of absorption spectra and the nature of the lowest excited states involved in light emission processes in compounds containing this compound. researchgate.net

Hartree-Fock and Post-Hartree-Fock Methods for this compound

While DFT and TD-DFT are prevalent, other ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock approaches have also been utilized in the study of molecular systems, including those related to azaacenes. vdoc.pub These methods provide alternative ways to calculate electronic structure and can be used to study the stability and properties of molecules. Although direct mentions of extensive Hartree-Fock or post-Hartree-Fock studies specifically focused solely on this compound are less prominent in the provided search results compared to DFT and TD-DFT, these methods represent a class of computational techniques applicable to understanding the electronic behavior of such organic molecules. vdoc.pubidsia.chacs.org Quantum mechanical studies are important for understanding interactions, and while including every electron of a metal atom is ideal, effective core potentials (ECP) can be used to simplify calculations for systems involving metal complexes. scielo.org.mx

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules, MD can provide insights into dynamic processes, interactions, and the influence of the environment.

Intermolecular Interactions in this compound Aggregates

Understanding intermolecular interactions is essential for predicting the behavior of molecules in condensed phases, such as in crystals or aggregates. Molecular dynamics simulations can be used to study these interactions, including pi-stacking and other non-covalent forces that govern the self-assembly and packing of molecules. While direct MD simulations solely focused on this compound aggregates are not explicitly detailed in the search results, the importance of intermolecular interactions is noted in the context of related compounds. For example, crystal structures of complexes involving this compound have shown significant intermolecular pi-stacking interactions. researchgate.net Studies on other perylene derivatives have utilized MD simulations to understand self-assembly behavior and the influence of non-covalent interactions. royalsocietypublishing.org MD simulations can provide insights into the dynamics of molecular packing and the resulting material properties.

Prediction of Spectroscopic Signatures of this compound

Computational methods are valuable tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental observations. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been employed to understand its electronic transitions and predict its absorption and emission characteristics.

Studies on azaperylene derivatives, including this compound, have utilized TD-DFT calculations to explain observed photophysical trends. These calculations have successfully accounted for changes in properties such as fluorescence quantum yields and internal conversion rates as the number of nitrogen atoms in the perylene core is varied. acs.org Compared to pristine perylene, the absorption and fluorescence spectra of azaperylene derivatives, including this compound, show broadening. acs.org

Furthermore, computational methods are being developed to predict transient absorption spectra, which are crucial for understanding the complex photophysics and relaxation pathways of photoexcited states in molecules like this compound. A new computational pump-probe absorption method has been proposed that can produce transient spectra directly comparable to experimental ultrafast transient absorption spectroscopy (TAS). i-aps.org This approach, often utilizing methods like LR-TDDFT, aims to untangle the intricate landscape of relaxation paths observed in TAS experiments. i-aps.org

In the context of metal complexes incorporating this compound as a ligand, computational studies support the understanding of their optoelectronic properties and spectroscopic features. For instance, Ru(II) complexes with this compound exhibit characteristic UV and visible light absorption, including metal-to-ligand charge transfer (MLCT) transitions. nih.gov The optoelectronic properties of these complexes, studied computationally and experimentally, show self-consistency, with ligand-centered pi-pi* absorptions and MLCT bands whose intensity and energy are influenced by the number of this compound ligands. researchgate.net

Computational Design and Rationalization of this compound Derivatives

Computational chemistry provides a powerful platform for the rational design of new molecules with tailored properties before embarking on potentially resource-intensive experimental synthesis. For this compound, computational approaches are used to design and understand the properties of its derivatives for various applications.

Computational studies contribute to the design of derivatives with improved characteristics. For example, in related molecular systems, computational methods have been used to understand how solvent polarity affects switching mechanisms and to design derivatives with enhanced properties in polar environments. i-aps.org This type of approach can be extended to this compound derivatives to tune their behavior in different media.

The design of derivatives for specific electronic or optical applications often involves modifying the core structure with different substituents. Computational methods, such as DFT and TD-DFT, are essential for predicting how these modifications influence the electronic structure, frontier molecular orbitals (HOMO and LUMO), and optical properties. Theoretical studies on related polycyclic aromatic hydrocarbons and their heteroatom-doped derivatives demonstrate the use of computational approaches, including the analysis of diradical character and atom-specific Fukui functions, for designing chromophores with desired properties like efficient singlet fission. researchgate.net

While direct computational design efforts specifically focused on this compound derivatives for charge transport or other material properties are areas of ongoing research, the principles established for other perylene-based systems and aza-substituted polycycles are directly applicable. The rationalization of the properties of synthesized diazaperylene derivatives, such as the impact of solubilizing groups on charge transport, can be significantly aided by computational analysis of their electronic structure and intermolecular interactions. arkat-usa.org Preliminary computational data on cyclometallated complexes involving this compound ligands also highlights the role of computation in exploring the properties of coordination compounds based on this scaffold. i-aps.org

Charge Transport Modeling in this compound Materials

Understanding and predicting charge transport characteristics is crucial for the application of organic semiconductors like this compound in electronic devices. Computational modeling techniques are employed to gain insights into how charge carriers move through materials composed of this compound molecules or its derivatives.

Charge transport in organic materials is heavily influenced by solid-state packing and intermolecular interactions. Computational methods, such as those based on DFT, can be used to calculate electronic coupling between adjacent molecules and reorganization energies, which are key parameters in determining charge hopping rates within a material. While specific detailed studies on charge transport modeling solely focused on pristine this compound materials were not extensively found in the search results, the general principles and methods applied to related organic semiconductors are relevant.

For instance, computational modeling has been used to predict the geometry and its impact on electronic properties in related fused systems, which can influence charge transport pathways. acs.org The rational design of derivatives, as discussed in the previous section, is often aimed at optimizing solid-state packing and electronic coupling to enhance charge carrier mobility. The observation that the introduction of solubilizing groups can affect charge transport in diazaperylene derivatives underscores the importance of molecular design and packing, aspects that can be investigated through computational modeling. arkat-usa.org

Exploration of Photophysical and Electronic Properties of 1,12 Diazaperylene in Research

Photoluminescence Quantum Yield and Lifetime Studies of 1,12-Diazaperylene

Photoluminescence quantum yield (ΦPL) and lifetime (τ) are critical parameters for evaluating the potential of a compound in emissive applications. Research on diazaperylene derivatives, such as 1,7-diazaperylene, has shown high fluorescence quantum yields, around 0.8 in ethanol (B145695) for 1,7-diazaperylene and its alkoxy derivatives. uni-muenchen.de The fluorescence decay of 1,7-diazaperylene is exponential with lifetimes in the range of a few nanoseconds (e.g., 5.1 ns in ethanol). uni-muenchen.de While direct quantum yield and lifetime data specifically for the parent this compound molecule are not explicitly detailed in the provided search results, studies on related diazaperylene imides indicate high fluorescence quantum yields (93%) and similar fluorescence lifetimes (around 4.8-4.9 ns) compared to their carbon analogues. umass.edumit.edu These findings suggest that this compound itself likely possesses favorable photoluminescence characteristics, although specific values for the parent compound would require dedicated studies.

Energy Transfer Mechanisms in this compound Systems

Energy transfer is a fundamental process in many photophysical applications, including light harvesting and sensing. Studies involving Ru(II) complexes with this compound (DAP) as a ligand have explored energy transfer processes. These complexes exhibit metal-to-ligand charge transfer (MLCT) bands associated with the DAP ligand. researchgate.net The energy of these MLCT bands decreases as the number of DAP ligands increases. researchgate.netnih.gov This suggests that photoexcitation can lead to charge transfer states involving the diazaperylene moiety. Energy transfer can occur from the excited state of a sensitizer (B1316253) to molecular oxygen, producing singlet oxygen, a key process in photodynamic therapy. nih.govosu.eduscispace.com While the search results highlight energy transfer in complexes containing this compound, detailed mechanisms specifically within systems composed solely of this compound molecules are not extensively described. However, the presence of the extended π-system in this compound suggests its potential involvement in energy transfer processes when integrated into various molecular or supramolecular architectures.

Intersystem Crossing and Triplet State Characterization of this compound

Intersystem crossing (ISC) is a process where a molecule transitions from a singlet excited state to a triplet excited state. scispace.comwikipedia.org The triplet state plays a crucial role in applications like phosphorescence, photocatalysis, and photodynamic therapy. umass.eduscispace.comwikipedia.org For 1,7-diazaperylene, the quantum yield of intersystem crossing from the S1 state was determined to be 0.015 in methylcyclohexane. researchgate.net This indicates a relatively low but non-zero efficiency for populating the triplet state in this isomer. While specific data for the ISC rate and triplet state lifetime of this compound are not directly provided, the structural similarity to 1,7-diazaperylene suggests that ISC is likely to occur, leading to the population of a triplet state. The characteristics of this triplet state, such as its energy and lifetime, would be crucial for understanding its potential in applications relying on triplet-mediated processes. Studies on ruthenium(II) complexes with this compound ligands have investigated excited-state dynamics, including those involving triplet states, in the context of DNA interactions and photodynamic therapy. researchgate.netnih.govbac-lac.gc.ca

Redox Potentials and Electrochemistry of this compound

Electrochemical properties, particularly redox potentials, provide insights into the ease of electron gain (reduction) or loss (oxidation) by a molecule. These properties are fundamental to understanding the behavior of this compound in electron transfer processes and its potential use in organic electronic devices.

Cyclic Voltammetry Studies of this compound

Cyclic voltammetry (CV) is a widely used technique to study the electrochemical behavior of compounds. Studies on iridium(III) complexes containing this compound (dap) and its dialkylated derivatives as ligands have shown quasi-reversible oxidation and reduction peaks in cyclic voltammetry analysis. researchgate.netrsc.org These complexes exhibit an electrochemically irreversible anodic peak between 1.15 and 1.58 V and two reversible successive one-electron ligand-centered reductions around -0.70 V and -1.30 V. researchgate.netrsc.org The reversibility of these processes can be influenced by the scan rate. researchgate.net Cyclic voltammetry has also been used to determine the absolute energetic positions of the HOMO and LUMO for diazaperylene dyes. rug.nl For perylene (B46583), a related compound, CV reveals a reversible reduction peak at -1.43 V and a reversible oxidation peak at +1.26 V, with a further irreversible oxidation at more anodic potentials. researchgate.net While direct CV data for the isolated this compound molecule is not explicitly detailed in all search results, the studies on its metal complexes and related diazaperylenes highlight its electrochemical activity and the presence of accessible oxidation and reduction states.

Understanding Electron Transfer Pathways in this compound Derivatives

Electron transfer pathways are crucial for the function of organic semiconductors and in various chemical and biological processes. The electrochemical properties of this compound and its derivatives are indicative of their ability to participate in electron transfer reactions. The presence of nitrogen atoms in the perylene core influences the electronic structure, affecting the HOMO and LUMO energy levels and thus the redox potentials. researchgate.netnih.gov Studies on diazaperylene imides, for instance, explore how structural modifications affect their electronic properties. arkat-usa.org In metal complexes, the diazaperylene ligand can be involved in ligand-centered redox processes. researchgate.netrsc.org The interaction of Ru(II) complexes with this compound with DNA has been studied, suggesting electron transfer as a possible mechanism in photocleavage. researchgate.netnih.gov Understanding these pathways is essential for designing materials and systems that utilize this compound for charge transport or photocatalysis.

Charge Carrier Generation and Recombination in this compound Based Materials

Charge carrier generation and recombination are fundamental processes in semiconductor materials, influencing their performance in devices like organic solar cells and light-emitting diodes. wikipedia.org In organic semiconductors, these processes involve the creation and annihilation of mobile charge carriers, electrons and holes. wikipedia.org While specific studies focusing solely on charge carrier generation and recombination within materials composed purely of this compound are not prominently featured in the search results, research on diazaperylene derivatives in the context of organic electronic applications provides relevant insights. For example, diazaperylene imides have been investigated as potential n-type organic semiconductor materials. arkat-usa.org The tuning of electronic properties through substitution in diazaperylene systems is explored to optimize their performance in organic photovoltaic devices. arkat-usa.org Efficient charge carrier generation typically involves the absorption of light to create excited states (excitons), followed by their dissociation into free charge carriers. Recombination, conversely, involves the annihilation of these charge carriers. The electronic structure and solid-state packing of this compound based materials would significantly influence these processes.

Compound Table

| Compound Name | PubChem CID |

| This compound | 12028636 |

| Perylene | 9142 |

| 1,7-Diazaperylene |

Data Tables

Based on the search results, specific quantitative data for this compound itself is limited in some sections. However, data from related diazaperylenes or complexes can be presented to illustrate the typical range of properties.

Table 1: Photophysical Properties of Selected Azaperylene Derivatives

| Compound | Solvent | Fluorescence Quantum Yield (ΦPL) | Fluorescence Lifetime (τ) |

| 1,7-Diazaperylene | Ethanol | 0.8 | 5.1 ns |

| 1,7-Diazaperylene | Glycerol | 4.9 ns | |

| 1,7-Diazaperylene | Paraffin oil | 4.3 ns | |

| Diazaperylene imide | Various | 0.93 | ~4.8-4.9 ns |

Note: Data for this compound specifically is not available in the provided snippets for direct comparison in this table.

Table 2: Representative Electrochemical Data from this compound Complexes

| Complex | Oxidation Potential (V vs. ref) | Reduction Potentials (V vs. ref) | Notes |

| [Ir(C^N)2(dap)]PF6 (example) | 1.15 - 1.58 (irreversible) | -0.70, -1.30 (reversible) | Ligand-centered reductions researchgate.netrsc.org |

| Perylene | +1.26 (reversible) | -1.43 (reversible) | For comparison researchgate.net |

Note: Reference electrodes and conditions may vary between studies. "ref" indicates a reference electrode, commonly Fc/Fc+ or Ag/AgCl.

Solvatochromism and Aggregation-Induced Phenomena in this compound

Research into the photophysical and electronic properties of this compound (DAP) and its derivatives has revealed interesting behavior related to solvent interactions and aggregation. Solvatochromism, the change in the absorption or emission spectrum of a compound upon changing the solvent polarity, is a notable characteristic observed for this compound in solution.

Studies have shown that this compound exhibits considerable solvatochromism. acs.org Its color in solution changes depending on the solvent's polarity. For instance, the color transitions from purple in toluene (B28343) to bluish in dichloromethane (B109758) (DCM) and further to bluish-gray in methanol (B129727). acs.org This indicates a sensitivity of the electronic transitions of this compound to the surrounding solvent environment.

While the parent this compound shows solvatochromism in its absorption characteristics, the behavior can differ in its metal complexes. In certain iridium(III) complexes incorporating dialkylated this compound ligands, the absorption spectra exhibit a strong dependence on the solvent. researchgate.net However, in contrast, the emission spectra of these specific complexes show essentially no solvatochromism. researchgate.net This highlights that the nature and extent of solvatochromism can be influenced by the molecular structure and coordination environment of this compound within a larger complex.

The concept of solvatochromism is particularly relevant in the context of chromophores with acceptor-donor-acceptor (A-D-A) or donor-acceptor-donor architectures, where charge transfer can lead to excited-state symmetry breaking and the formation of dipolar structures whose optical properties are sensitive to solvent polarity. bgsu.edu Studies involving cyclometallated cobalt(III) complexes with this compound as a ligand have shown a broad metal/ligand-to-ligand charge transfer (ML-LCT) absorption band in acetonitrile, further demonstrating solvent-dependent photophysical characteristics in systems containing DAP. acs.org

Aggregation phenomena are also relevant to perylene-based compounds, including this compound derivatives. While direct evidence for aggregation-induced emission (AIE) specifically for the parent this compound was not extensively detailed in the surveyed literature, related perylene derivatives have shown aggregation-induced effects. For example, strong aggregation-induced near-infrared (NIR) emission has been reported for a different perylene derivative at high concentrations, which was not observed in dilute solutions. nih.gov This suggests that aggregation can significantly impact the photophysical behavior of this class of compounds. Furthermore, in the solid state, iridium(III) complexes containing this compound have been shown to form supramolecular assemblies driven by π-π stacking interactions between the ligands. rsc.org These intermolecular interactions in the condensed phase can lead to altered photophysical properties compared to dilute solutions.

Observed Solvatochromic Color Changes for this compound

| Solvent | Observed Color |

| Toluene | Purple |

| Dichloromethane (DCM) | Bluish |

| Methanol | Bluish-gray |

Supramolecular Chemistry and Self Assembly of 1,12 Diazaperylene Architectures

Non-Covalent Interactions in 1,12-Diazaperylene Self-Assembly

The self-assembly of this compound and its derivatives into ordered supramolecular structures is driven by a combination of non-covalent interactions. These interactions dictate the packing arrangements and the resulting macroscopic properties of the assemblies.

Hydrogen Bonding in this compound Systems

While extensive details on classical hydrogen bonding directly involving the nitrogen atoms of this compound in self-assembly are not prominently highlighted in the search results, related polycyclic aromatic systems and metal complexes involving diazaperylene show the presence of C-H···π interactions. These interactions can contribute to the stabilization of solid-state structures in metal complexes containing this compound ligands. nih.govnih.gov In some contexts, weak hydrogen bonds are mentioned in contrast to stronger π-π stacking interactions in related complexes, suggesting their potential, albeit possibly secondary, role in specific this compound assemblies. americanelements.com

π-π Stacking Interactions of this compound Cores

π-π stacking interactions play a crucial role in the self-assembly of this compound and its metal complexes. The planar aromatic core of this compound facilitates favorable face-to-face or edge-to-face interactions between molecules. These interactions are significant in the formation of ordered structures in the solid state and in solution. For instance, significant intermolecular π-stacking interactions have been observed in the crystal structure of a ruthenium(II) complex with this compound, contributing to its propeller-like structure. nih.gov In crystalline iridium(III) complexes bearing this compound ligands, π-π stacking interactions between metal complexes lead to the formation of 2D layer structures and supramolecular channels. nih.govnih.gov The packing of copper(I) complexes of 2,11-dialkylated this compound shows assembly in columnar form driven by π-π stacking. americanelements.com The crystal structure of 2,8-disubstituted-3,9-diazaperylenes also exhibits π-π stacking of aromatic ring systems with close stacking distances, suggesting potential for electronic coupling. nih.gov Supramolecular assemblies with honeycomb structures have been reported, driven by π-π stacking of octahedral metal complexes of this compound. nih.govfishersci.co.uk

Metal-Ligand Coordination with this compound Nitrogen Atoms

The nitrogen atoms at the 1 and 12 positions of the diazaperylene core make it an effective bidentate ligand, capable of coordinating with a variety of metal ions. nih.gov This metal-ligand coordination is a powerful tool for directing the self-assembly of this compound-based architectures. Studies have investigated the complex formation of this compound with numerous transition metal ions, including Fe, Co, Ni, Cu, Zn, Ru, Os, Re, Pd, Pt, Ag, Cd, Ir, and Rh. nih.govnih.govnih.govamericanelements.comnih.govfishersci.co.uknih.govnih.govnih.govfishersci.sefishersci.noloradchemical.comnih.govnih.govamericanelements.comsuvidhinathlab.comnih.govfishersci.dkfishersci.caereztech.comereztech.com These interactions can lead to the formation of stable metal complexes with diverse structural, optical, electrochemical, and magnetic properties. nih.gov Electrospray ionization mass spectrometry has been used to study the complexation of this compound with transition metal ions in the gas phase, revealing the formation of both singly and doubly charged complexes depending on the metal. nih.gov Collision-induced dissociation measurements have been employed to evaluate the relative stabilities of these metal complexes. nih.govnih.govnih.gov this compound acts as an α,α'-diimin ligand in the formation of monocationic iridium(III) complexes, influencing their coordination geometry and electrochemical properties. nih.govnih.gov Metal-ligand coordination, in conjunction with other non-covalent interactions, is fundamental to the construction of larger supramolecular assemblies. americanelements.com

Formation of this compound Nanostructures and Microstructures

The interplay of non-covalent interactions and metal coordination enables the formation of various nanostructures and microstructures based on this compound. These assemblies can exist in solution or on surfaces, with potential applications in materials science.

Self-Assembly of this compound in Solution

This compound and its metal complexes can undergo self-assembly in solution to form discrete supramolecular entities and extended structures. The coordination-driven self-assembly of ditopic ligands like diazaperylene with appropriate metal acceptor units can lead to the formation of well-defined molecular architectures, such as cationic tetranuclear macrocyclic molecular squares. nih.govsuvidhinathlab.com This self-assembly strategy is versatile and has been demonstrated in various solvents. suvidhinathlab.com The formation of heteroleptic polymetallic silver(I) and copper(I) complexes based on this compound ligands has also been achieved through molecular organization in solution. nih.gov Self-dimerization in solution has been observed for related copper complexes, highlighting the role of non-covalent interactions in solution-phase assembly. nih.gov

Polymer Blends and Hybrid Materials Incorporating this compound

Research into polymer blends and hybrid materials incorporating this compound is less directly addressed in the provided search results. However, the use of related perylene (B46583) derivatives in organic electronic materials, such as organic field-effect transistors (OFETs) and organic solar cells, suggests potential applications for this compound in similar contexts. acs.orgresearchgate.net

Perylene diimides (PDIs) and naphthalene (B1677914) diimides (NDIs), which are structurally related to diazaperylene, have been used as acceptor units in copolymerization for all-polymer solar cells and as components in n-type thermoelectric composites. researchgate.net The incorporation of nitrogen atoms into the perylene core, as seen in azaperylene derivatives including this compound, influences their electronic properties, such as HOMO and LUMO energy levels. acs.orgacs.org This tuning of electronic properties is crucial for the performance of organic semiconductors in various devices.

While direct mentions of polymer blends specifically with this compound are limited, the compound's ability to form supramolecular assemblies through π-π stacking rsc.org suggests its potential as a building block for creating structured hybrid materials when combined with polymers. The integration of such rigid, π-extended systems into polymer matrices could lead to materials with tailored optical, electronic, or structural properties.

Furthermore, self-supported dirhodium polymer-based catalysts have been developed, which blend stability with catalytic activity. osu.edu This indicates a broader interest in incorporating metal complexes, potentially including those with diazaperylene ligands, into polymer supports to create functional hybrid materials.

Advanced Materials Applications Research Utilizing 1,12 Diazaperylene Scaffolds

Organic Electronics Research with 1,12-Diazaperylene

Research into this compound and related diazaperylenes is actively exploring their potential in various organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) ontosight.aipublish.csiro.au. The electronic and optical properties of these compounds make them candidates for converting light into electrical energy in photovoltaic devices ontosight.ai.

Charge Transport Layer Investigations in this compound-Based Devices

The electronic properties of this compound are relevant to its use in charge transport layers. Studies on azaperylene derivatives, including this compound, have shown that increasing the number of nitrogen atoms significantly stabilizes the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) states, while the HOMO-LUMO gaps remain approximately constant acs.orgresearchgate.net. This suggests that the nitrogen atoms influence the energy levels critical for charge injection and transport in organic electronic devices. Time-dependent density functional theory (TD-DFT) calculations have been used to explain the photophysical trends observed in these azaperylenes acs.orgresearchgate.net.

Active Layer Exploration for Organic Photovoltaic Devices Featuring this compound

This compound and its derivatives are being explored as potential materials for the active layers in organic photovoltaic (OPV) devices ontosight.aipublish.csiro.auarkat-usa.org. The ability of these compounds to absorb and convert light into electrical energy is beneficial for this application ontosight.ai. While some diazaperylene derivatives, such as 1,7-diazaperylene, have been investigated, showing absorption profiles that may be inadequate for optimal OPV performance depending on the specific substitution arkat-usa.org. However, the methodology for synthesizing substituted diazaperylenes allows for tuning their optoelectronic properties, which could lead to the discovery of new materials suitable for OPVs arkat-usa.org. For instance, nitrogen atoms connected to the perylene (B46583) core in a derivative of this compound significantly increased its HOMO level, resulting in a smaller DFT HOMO-LUMO gap acs.org.

Electroluminescence Research with this compound Emitters

This compound and its analogs are of interest in the development of electroluminescent materials for OLEDs ontosight.aipublish.csiro.au. While some iridium(III) complexes incorporating this compound as a ligand have been reported, these specific complexes were found to be non-luminescent researchgate.netrsc.org. However, the broader class of diazaperylenes and perylene derivatives are often chosen as chromophores for constructing luminophores rsc.org. Research continues to explore diazaperylene-based structures for their potential in light-emitting applications researchgate.net.

Field-Effect Transistor Research Incorporating this compound Semiconductors

Organic field-effect transistors (OFETs) are another area where this compound and related compounds are being investigated ontosight.aipublish.csiro.auuni-muenchen.de. While 1,7-diazaperylene has been studied for its use in OFETs and found to be functional as a dielectric layer researchgate.netjku.at, research also explores diazaperylene derivatives as n-type semiconductors acs.orggoogle.com. For example, certain diazaperylene compounds have been studied as n-type semiconductors for OFET devices, with one derivative showing an electron mobility of up to 1.5 × 10–4 cm2 V–1 s–1 acs.org. The incorporation of nitrogen heteroatoms can tune the energy levels of polycyclic aromatic hydrocarbon emitters, which is relevant for their performance as semiconductors rsc.org.

Photonic Research and Optical Switching Utilizing this compound

This compound is also relevant in photonic research, including studies on optical switching and nonlinear optical properties jetir.orgresearcher.life. Its electronic and optical properties make it a candidate for such applications ontosight.ai.

Molecular Sensing Research with this compound

The electronic and photophysical properties of this compound make it a promising candidate for molecular sensing applications. Its interaction with various analytes can lead to detectable changes in its spectroscopic characteristics, enabling the development of chemo-sensors.

Chemo-Sensing Mechanisms of this compound for Specific Analytes

The chemo-sensing mechanisms of this compound often rely on changes in its electronic structure and resulting spectroscopic properties upon interaction with specific analytes. For instance, the nitrogen atoms in the diazaperylene core can act as coordination sites for metal ions or engage in hydrogen bonding interactions with various molecules. These interactions can perturb the π-electron system of the diazaperylene scaffold, leading to observable changes in absorption or emission spectra. Research has explored the binding affinity of diazaperylene derivatives with metal ions, showing high affinity for certain ions like Cu(I) due to its planar structure. researchgate.netresearchgate.net

Fluorescence-Based Sensing Architectures Incorporating this compound

Fluorescence spectroscopy is a powerful tool in molecular sensing due to its high sensitivity. This compound and its complexes can exhibit tunable fluorescence properties, making them suitable for developing fluorescence-based sensing architectures. Changes in fluorescence intensity, wavelength shifts, or excited-state lifetimes can serve as signals for the presence and concentration of specific analytes. While much of the available information discusses the photophysical properties of diazaperylene derivatives and their metal complexes, which are foundational for fluorescence-based sensing, specific examples of sensing architectures directly utilizing this compound for particular analytes were not extensively detailed in the search results provided. However, the inherent fluorescence properties and their sensitivity to the local environment suggest potential in this area, similar to other azaperylene derivatives explored as fluorescent sensors for ions. nih.gov

Catalysis Research Involving this compound Frameworks

This compound frameworks have been investigated in catalysis due to their ability to coordinate metal ions and their electronic properties, which can influence catalytic activity.

Heterogeneous Catalysis with this compound-Derived Materials

The incorporation of this compound into heterogeneous catalytic systems involves immobilizing the diazaperylene scaffold, often coordinated with metal centers, onto solid supports. This approach allows for easier separation of the catalyst from the reaction mixture and potential for catalyst recycling. While the search results mention the investigation of metal complexes with diazaperylene derivatives as potential catalysts for reactions like water oxidation, specific detailed research findings on heterogeneous catalysis explicitly utilizing this compound-derived materials were not prominently featured. researchgate.net However, the use of related metal-organic frameworks (MOFs) assembled from metallolinkers based on catalytically-active transition metal complexes highlights the broader interest in using organic ligands to construct heterogeneous catalysts. osu.edu

Photocatalytic Applications of this compound

This compound and its metal complexes have shown promise in photocatalytic applications, where light energy is used to drive chemical reactions. The electronic absorption properties of these compounds, particularly their metal-to-ligand charge transfer (MLCT) bands, are crucial for their function as photosensitizers. For example, cyclometallated Co(III) complexes incorporating this compound have been investigated as sensitizers for applications including solar energy conversion schemes and photoredox catalysis. These complexes exhibit MLCT absorption bands accessible with visible light and are capable of undergoing photoinduced charge transfer, such as reducing methyl viologen (MV2+) upon irradiation. nih.govacs.org Dirhodium complexes with this compound ligands have also been explored as panchromatic sensitizers and photocatalysts. osu.edu

| Complex Type | Metal | Ligand(s) | Key Photocatalytic Application | Relevant Absorption Wavelengths |

| Cyclometallated Co(III) Complex | Co(III) | 2-phenylpyridine, DAP | Solar energy conversion, photoredox catalysis | ~507 nm (extending beyond 600 nm) nih.govacs.org |

| Dirhodium Complex | Rh2(II,II) | p-tolylformamidinate, DAP | Panchromatic sensitization, photocatalysis | Significantly red-shifted absorption maxima (relative to related complexes) osti.gov |

Bio-imaging Probe Research Utilizing this compound

The photophysical properties of this compound, particularly its fluorescence, make it attractive for research into bio-imaging probes. Metal complexes incorporating this compound have been investigated for their interactions with biological molecules like DNA, which is a key aspect of developing bio-imaging agents. Ruthenium(II) complexes of this compound have been shown to interact with DNA, exhibiting properties consistent with intercalation. researchgate.net These interactions can lead to changes in luminescence, which can potentially be exploited for imaging biological structures or processes. Research on related luminescent ruthenium complexes with DNA binding properties further supports the potential of diazaperylene-based systems in this area. core.ac.uk

| Compound/Complex Type | Metal | Ligand(s) | Biological Interaction/Application | Key Finding |

| Ruthenium(II) Complexes of this compound | Ru(II) | bpy, DAP | DNA Interaction, Photocleavage | Exhibit properties consistent with intercalation, photocleave DNA upon irradiation. researchgate.net |

| Iridium(III) Complexes of this compound | Ir(III) | Various C^N and N^N | Supramolecular Assembly | Form supramolecular structures via π-π stacking interactions. researchgate.netrsc.org |